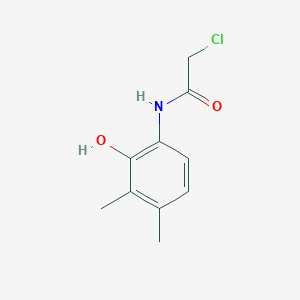

2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide

Description

2-Chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide is a chloroacetamide derivative featuring a hydroxyl group at the 2-position and methyl groups at the 3- and 4-positions on the aromatic ring. This structural motif confers unique physicochemical properties, including hydrogen-bonding capability (via the hydroxyl and amide groups) and steric effects from the methyl substituents.

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-3-4-8(10(14)7(6)2)12-9(13)5-11/h3-4,14H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYRJLGTBDUUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)NC(=O)CCl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide typically involves the reaction of 2-hydroxy-3,4-dimethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Major Products Formed

Substitution: Formation of N-substituted acetamides.

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemical research, 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The hydroxy group can be oxidized to form carbonyl derivatives.

- Reduction Reactions : The compound can be reduced to yield corresponding amines or alcohols.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. It demonstrates significant activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

| Candida albicans | 20 |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is being investigated for its pharmacological properties. Research indicates it may interfere with viral replication mechanisms and exhibit antiviral activity against various viruses. For example, derivatives of this compound have shown efficacy against influenza viruses with IC50 values indicating potent antiviral activity .

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide against clinical isolates of Staphylococcus aureus. The results demonstrated a significant zone of inhibition compared to standard antibiotics like ciprofloxacin, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Antiviral Potential

Another investigation assessed the antiviral effects of this compound against H5N1 influenza virus. The study found that it significantly inhibited viral growth while maintaining low cytotoxicity levels in host cells, suggesting a favorable therapeutic index for further development.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Methyl groups at 3/4-positions (target compound and Analog 1) create steric hindrance, which may reduce rotational freedom in the acetamide side chain compared to halogenated analogs (e.g., Analog 2) .

- Thiazole or oxadiazole substituents (e.g., Analog 2 and compounds in ) introduce aromatic heterocycles, altering electronic properties and biological target interactions compared to purely phenyl-based systems.

Reactivity Trends :

- Hydroxyl groups (target compound) may increase susceptibility to oxidation or derivatization (e.g., etherification) compared to methyl- or halogen-substituted analogs.

Biological Activity

2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C10H12ClNO

- Molecular Weight : 201.66 g/mol

- IUPAC Name : 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide

The biological activity of 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxy group facilitates hydrogen bonding with biomolecules, while the chlorine atom enables halogen bonding, influencing enzyme activity and receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study employing the cup plate agar diffusion method demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed:

| Microorganism | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

| Candida albicans | 20 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also shown promise in antiviral applications. It has been reported to interfere with viral entry mechanisms and inhibit viral replication in vitro. For instance, derivatives containing the chloroacetamide structure demonstrated efficacy against influenza viruses, with IC50 values indicating potent antiviral activity .

Case Study 1: Antimicrobial Efficacy

In a controlled study, 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a significant zone of inhibition compared to standard antibiotics like ciprofloxacin, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Antiviral Potential

A recent investigation assessed the antiviral effects of this compound against H5N1 influenza virus. The study found that it inhibited viral growth significantly while maintaining low cytotoxicity levels in host cells, suggesting a favorable therapeutic index for further development .

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of 2-chloro-N-(2-hydroxy-3,4-dimethylphenyl)acetamide. These derivatives have been evaluated for their biological activities, leading to the identification of several compounds with enhanced potency against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.